molecular formula C12H10N2O3 B8393740 3-(3-Methyl-4-nitrophenoxy)pyridine

3-(3-Methyl-4-nitrophenoxy)pyridine

Cat. No.: B8393740
M. Wt: 230.22 g/mol
InChI Key: HXWLDFKWFGCYGP-UHFFFAOYSA-N
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Description

3-(3-Methyl-4-nitrophenoxy)pyridine is a useful research compound. Its molecular formula is C12H10N2O3 and its molecular weight is 230.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

3-(3-methyl-4-nitrophenoxy)pyridine

InChI

InChI=1S/C12H10N2O3/c1-9-7-10(4-5-12(9)14(15)16)17-11-3-2-6-13-8-11/h2-8H,1H3

InChI Key

HXWLDFKWFGCYGP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CN=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Rinse 35% oil dispersion of KH (12 g, 11 mmol) with 100 mL hexanes twice and dry under vacuum before cooling in an ice bath. Add 100 mL dry DMF then a solution of 3-hydroxypyridine (10 g, 105 mmol) in 100 mL DMF dropwise. Treat with a solution of 5-fluoro-2-nitrotoluene (16.3 g, 105 mmol) in 50 mL DMF to obtain a dark solution. Stir at ambient temperature for 1 hour, pour the mixture into 1 liter of brine and extract twice with 200 mL of EtOAc. Combine the extracts and wash twice with 500 mL brine, dry over MgSO4 and concentrate to 24 g of a dark oil. Purification by chromatography 20% EtOAc in hexanes give the title compound as an oil: ISMS 231 (M+1); C12H10N2O3: calcd: C, 62.61; H, 4.38; N, 12.17; found: C, 62.63; H, 4.58; N, 12.06.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
1 L
Type
solvent
Reaction Step Four

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